Vatinoxan hydrochloride
Overview
Description
Vatinoxan hydrochloride is a chemical compound known for its role as an alpha2-adrenoceptor antagonist. It is commonly used in veterinary medicine, particularly in combination with medetomidine hydrochloride, to mitigate the cardiovascular side effects of alpha2-adrenoceptor agonists. This combination is marketed under the brand name Zenalpha and is used to sedate dogs during non-invasive, non-painful, or mildly painful veterinary procedures .
Preparation Methods
The synthesis of vatinoxan hydrochloride involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and conversion to the hydrochloride salt form.
Industrial production methods focus on optimizing yield and purity through controlled reaction conditions, including temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Vatinoxan hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Vatinoxan hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alpha2-adrenoceptor antagonists.
Biology: Investigated for its effects on cardiovascular and gastrointestinal systems in animals.
Medicine: Used in combination with medetomidine hydrochloride to improve the safety profile of sedative procedures in veterinary medicine.
Industry: Employed in the development of new veterinary drugs and formulations
Mechanism of Action
Vatinoxan hydrochloride works by attaching to and blocking alpha2-adrenoceptors in the heart and blood vessels. This action minimizes the unwanted cardiovascular effects caused by alpha2-adrenoceptor agonists like medetomidine hydrochloride. By preventing the binding of agonists to these receptors, this compound helps maintain normal heart rate and blood pressure during sedation .
Comparison with Similar Compounds
Vatinoxan hydrochloride is unique among alpha2-adrenoceptor antagonists due to its peripheral selectivity. Similar compounds include:
Yohimbine: Another alpha2-adrenoceptor antagonist, but with less selectivity for peripheral receptors.
Atipamezole: Used to reverse the effects of alpha2-adrenoceptor agonists but has a different pharmacokinetic profile.
Compared to these compounds, this compound offers a better safety profile and efficacy in combination with medetomidine hydrochloride, making it a preferred choice in veterinary medicine .
Properties
IUPAC Name |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOWVIYZQWJHT-VASSOYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926749 | |
Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130466-38-5 | |
Record name | Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130466-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATINOXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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